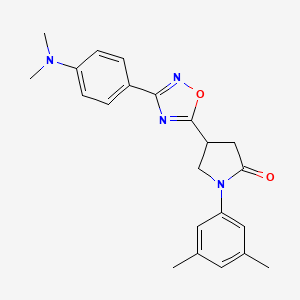![molecular formula C6H8F2N2O B2916975 [1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol CAS No. 2243510-09-8](/img/structure/B2916975.png)
[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol” is a chemical compound with the CAS Number: 2243510-09-8 . Its IUPAC name is (1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl)methanol . The molecular weight of this compound is 162.14 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H8F2N2O/c1-4-2-5(3-11)9-10(4)6(7)8/h2,6,11H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Methanol as a Building Block in Chemical Synthesis
Methanol is recognized for its utility as a simple and effective building block in the synthesis of more complex chemical structures. It plays a crucial role in producing various compounds such as acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamines. These compounds find applications in diverse industries, including pharmaceuticals, agrochemicals, and materials science, highlighting the foundational role of methanol in chemical synthesis and its potential relevance to the applications of "[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol" (Dalena et al., 2018).
Methanol in Energy Technologies
Methanol's significance extends to energy technologies, where it is explored as a clean-burning fuel and an energy carrier. Its ability to undergo conversion into hydrogen through processes like steam reforming and methanol-water solution electrolysis positions methanol as a key player in hydrogen storage and energy conservation strategies. This aspect of methanol's application could hint at the potential of "this compound" in similar energy-related applications, providing a clean and efficient energy solution (Dalena et al., 2018).
Catalysis and Organic Synthesis
Methanol also finds applications in catalysis and organic synthesis, serving both as a hydrogen source and a C1 synthon. It facilitates various chemical transformations, including selective N-methylation of amines and transfer hydrogenation of nitroarenes, underlining its versatility and reactivity. Such catalytic applications of methanol could provide insights into the reactivity and potential catalytic applications of "this compound" in synthesizing pharmaceutical agents and key intermediates (Sarki et al., 2021).
Methanol in Biological Systems
Methanol's role extends to biological systems, where engineered organisms like Escherichia coli are developed to utilize methanol for the production of chemicals and fuels. This synthetic methylotrophy opens avenues for using methanol as a carbon source in biotechnological applications, suggesting a potential area of research for "this compound" in bioprocessing and bioengineering (Whitaker et al., 2017).
Propiedades
IUPAC Name |
[1-(difluoromethyl)-5-methylpyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c1-4-2-5(3-11)9-10(4)6(7)8/h2,6,11H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARMRWXTQGTCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2916893.png)
![2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2916897.png)


![3-(4-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916903.png)
![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2916904.png)
![(1R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2916905.png)






